4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H5ClN2O2S |
|---|---|
Molecular Weight |
228.66 g/mol |
IUPAC Name |
4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2S/c1-3-4-6(7(9)11-2-10-4)14-5(3)8(12)13/h2H,1H3,(H,12,13) |
InChI Key |
RALMOJSQCDNKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=CN=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7-methylthieno[3,2-d]pyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base such as lithium hydroxide (LiOH) and a solvent like ethanol (EtOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 3 | MCF-7 (breast adenocarcinoma) | < 15 |
| Compound 4 | LoVo (colon adenocarcinoma) | < 20 |
| Compound 5 | MCF-10A (normal epithelial) | > 30 |
These findings indicate that while some compounds exhibit potent activity against cancer cells, they may have varying effects on normal cells, suggesting a potential for selective targeting in therapy .
Inhibition of Enzymes
The compound has also been studied for its inhibitory effects on specific enzymes involved in lipid metabolism. For example, structure–activity relationship studies have identified that modifications to the thieno[3,2-d]pyrimidine structure can enhance its ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in various metabolic disorders .
Anticancer Case Study
In a study evaluating the anticancer potential of various thieno[3,2-d]pyrimidine derivatives, researchers synthesized a series of compounds and tested their efficacy against human cancer cell lines. The most promising compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like Cisplatin, indicating enhanced potency .
Enzyme Inhibition Case Study
Another study focused on the inhibition of NAPE-PLD by thieno[3,2-d]pyrimidine derivatives revealed that specific structural modifications led to a tenfold increase in inhibitory activity compared to earlier compounds . This highlights the importance of structure–activity relationships in developing effective inhibitors for therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional and Pharmacological Differences
Bioactivity : Thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl ester analogs) demonstrate anti-bacterial and anti-biofilm activity, suggesting that the carboxylic acid group in the target compound could enhance bioavailability or target specificity .
Synthetic Utility: The chloro and methyl groups in the target compound provide reactive sites for further functionalization, similar to morpholino-substituted analogs used in kinase inhibitor development .
Analytical Considerations
Derivative spectrophotometry, as applied to fluoroquinolones like levofloxacin, highlights the utility of spectral analysis for quantifying pyrimidine derivatives in multicomponent mixtures. This method could be adapted for the target compound, particularly given overlapping spectra with positional isomers (e.g., C6 vs. C7 carboxylic acids) .
Biological Activity
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a thieno-pyrimidine framework, contributes to its potential as a pharmacological agent. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula:
- Molecular Weight: 228.65 g/mol
- Solubility: Soluble in various organic solvents
- Structural Features: Contains a chloro group at the 4-position and a methyl group at the 7-position of the thieno[3,2-d]pyrimidine ring.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. Such interactions warrant further pharmacological studies to assess the implications for drug interactions and therapeutic applications .
Antiproliferative Activity
The compound has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in liver carcinoma cells (HepG2) and prostate cancer cells (PC-3). The compound's IC50 values indicate its potency in inhibiting cancer cell proliferation:
- HepG2 Cells: IC50 = 3.105 μM
- PC-3 Cells: IC50 = 2.15 μM
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition: By inhibiting CYP1A2, it alters drug metabolism pathways.
- Cell Cycle Arrest: Induces S phase cell cycle arrest in cancer cells.
- Apoptosis Induction: Triggers caspase-dependent apoptotic pathways leading to cell death.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine | 0.90 | Two chloro substituents; similar thieno-pyrimidine structure |
| 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | 0.78 | Contains trifluoromethyl group; alters electronic properties |
| Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate | 0.67 | Ethyl ester instead of carboxylic acid; alters solubility |
This table illustrates the unique properties of this compound and its potential advantages in therapeutic applications .
Case Studies
In a recent study exploring the antiplasmodial activity of thienopyrimidine derivatives, compounds structurally related to 4-Chloro-7-methylthieno[3,2-d]pyrimidine were evaluated for their efficacy against Plasmodium falciparum. The results indicated a significant reduction in parasitemia when administered at specific dosages, highlighting the compound's potential as an anti-infective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
